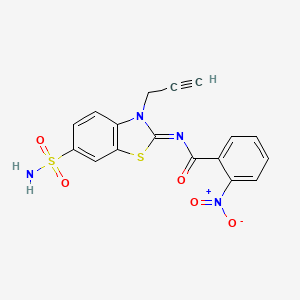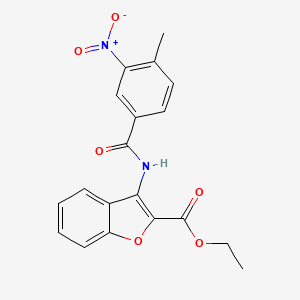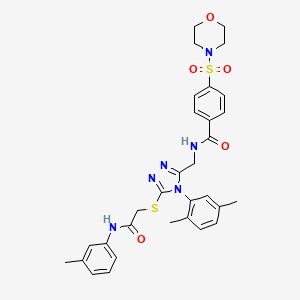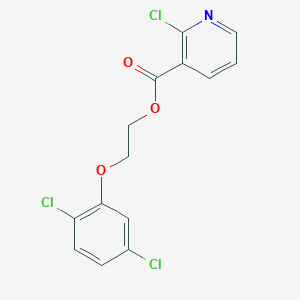
N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide” is a chemical compound that contains a thiadiazole group. Thiadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a carboxamide group, which is a functional group derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring attached to a phenyl ring substituted with chlorine and fluorine atoms. The carboxamide group would be attached to the thiadiazole ring .Chemical Reactions Analysis
As for the chemical reactions, it’s difficult to predict without specific context. The reactivity of this compound would depend on various factors such as the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of electronegative atoms like fluorine and chlorine might make the compound polar. The aromatic rings could contribute to the compound’s stability .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Research includes the development of new synthetic methods for thiadiazoles and thiadiazolines, including derivatives of N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide. For instance, methods for synthesizing triazol-3-yl-Δ2-1,3,4-thiadiazolines have been reported (Moss & Taylor, 1982).
Spectral Characteristics
Research into the spectral characteristics of related compounds has been conducted, providing insights into their structural and electronic properties (Zadorozhnii et al., 2019).
Biological and Pharmacological Applications
Anticancer Activity
Some derivatives of 1,2,3-thiadiazole-4-carboxamide, like thiazole-5-carboxamide derivatives, have been synthesized and evaluated for their anticancer activity against various cell lines (Cai et al., 2016).
Herbicidal and Fungicidal Activity
Derivatives of this compound have shown potential herbicidal and fungicidal activities. For example, research has explored the synthesis and herbicidal activity of 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives (Ohno et al., 2004).
Anti-inflammatory and Analgesic Properties
Studies on imidazothiazole derivatives incorporating the thiadiazole moiety have indicated potential anti-inflammatory and analgesic activities (Soyer Can et al., 2021).
Chemical Properties and Applications
Structural Analysis
Detailed structural analysis using techniques like X-ray crystallography and DFT calculations has been conducted to understand the molecular structure of related 1,3,4-thiadiazole compounds (Kerru et al., 2019).
Dipole Moment Studies
The solvent effect on absorption and fluorescence spectra of related carboxamides has been studied, providing insights into the ground and excited state dipole moments of these compounds (Patil et al., 2011).
Mechanism of Action
Target of Action
The primary targets of N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide are currently unknown . The compound is structurally similar to other fluorinated phenyl compounds, which often interact with a variety of protein targets in the body .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action . Fluorinated compounds often form strong bonds with proteins, altering their function and potentially leading to therapeutic effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chloro-2,4-difluorophenyl)thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N3OS/c10-7-4(11)1-2-5(8(7)12)13-9(16)6-3-17-15-14-6/h1-3H,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITHLCRGAUZGPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)C2=CSN=N2)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)
![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)

![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)


![Ethyl 5-[(2-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2410901.png)

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2410906.png)



